molecular formula C15H26N2O4S2 B2503759 N-tert-butyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide CAS No. 881938-14-3

N-tert-butyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

Cat. No.: B2503759
CAS No.: 881938-14-3
M. Wt: 362.5
InChI Key: JDOIUMQBEJILIK-UHFFFAOYSA-N
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Description

N-tert-butyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzene ring substituted with tert-butyl, trimethyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of tert-butylbenzene with chlorosulfonic acid to introduce the sulfonyl chloride group. This intermediate is then reacted with N-methylmethanesulfonamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-tert-butyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Butylbenzenesulfonamide: Similar structure but with a butyl group instead of tert-butyl.

    N-Methyl-p-toluenesulfonamide: Contains a toluene ring instead of a benzene ring with tert-butyl and trimethyl groups.

    Benzenesulfonamide: Lacks the tert-butyl and trimethyl substitutions.

Uniqueness

N-tert-butyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is unique due to its specific combination of tert-butyl, trimethyl, and sulfonamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4S2/c1-10-9-11(2)14(23(20,21)16-15(4,5)6)12(3)13(10)17(7)22(8,18)19/h9,16H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOIUMQBEJILIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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